Cas no 98664-63-2 (5-ethyl-3-Pyridinecarboxaldehyde)

5-Ethyl-3-pyridinecarboxaldehyde is a versatile pyridine derivative used as a key intermediate in organic synthesis and pharmaceutical applications. Its aldehyde functional group enables participation in condensation, reduction, and nucleophilic addition reactions, making it valuable for constructing heterocyclic compounds and fine chemicals. The ethyl substituent at the 5-position enhances its lipophilicity, which can influence reactivity and solubility in organic media. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and agrochemicals. High purity grades ensure consistent performance in sensitive reactions. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
5-ethyl-3-Pyridinecarboxaldehyde structure
98664-63-2 structure
Product Name:5-ethyl-3-Pyridinecarboxaldehyde
CAS No:98664-63-2
MF:C8H9NO
MW:135.163161993027
CID:1020657
PubChem ID:45080046
Update Time:2025-10-29

5-ethyl-3-Pyridinecarboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-3-Pyridinecarboxaldehyde
    • 3-Pyridinecarboxaldehyde,5-ethyl-(9CI)
    • 5-ethylpyridine-3-carbaldehyde
    • 3-ethyl-5-formylpyridine
    • 5-ethylnicotinaldehyde
    • EN300-716044
    • BCAZDFGRWQVGFI-UHFFFAOYSA-N
    • Z1255382321
    • SCHEMBL4906652
    • 98664-63-2
    • Inchi: 1S/C8H9NO/c1-2-7-3-8(6-10)5-9-4-7/h3-6H,2H2,1H3
    • InChI Key: BCAZDFGRWQVGFI-UHFFFAOYSA-N
    • SMILES: O=CC1=CN=CC(=C1)CC

Computed Properties

  • Exact Mass: 135.068413911g/mol
  • Monoisotopic Mass: 135.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 30Ų

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Additional information on 5-ethyl-3-Pyridinecarboxaldehyde

5-Ethyl-3-Pyridinecarboxaldehyde (CAS No. 98664-63-2): A Versatile Compound in Modern Pharmaceutical Research

5-Ethyl-3-Pyridinecarboxaldehyde (CAS No. 98664-63-2) is a key chemical compound with a molecular formula of C8H9NO and a molecular weight of 139.16 g/mol. This compound belongs to the class of aromatic aldehydes, characterized by a pyridine ring substituted with an ethyl group at the 5-position and a carboxaldehyde functional group at the 3-position. Its structural features make it a promising candidate for various pharmaceutical applications, including drug development, biological activity screening, and chemical synthesis intermediates. The unique combination of aromaticity and functional group versatility has attracted significant attention in recent years, particularly in the context of antioxidant research, anti-inflammatory agents, and cancer therapy.

Recent studies have highlighted the potential of 5-Ethyl-3-Pyridinecarboxaldehyde in modulating cellular signaling pathways. A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the NF-κB pathway, a critical regulator of inflammation and immune responses. The research team used in vitro models to show that 5-Ethyl-3-Pyridinecarboxaldehyde significantly reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a novel anti-inflammatory agent. These findings align with the growing interest in targeted therapies for chronic inflammatory diseases.

The chemical structure of 5-Ethyl-3-Pyridinecarboxaldehyde plays a pivotal role in its biological activity. The aromatic pyridine ring provides a stable scaffold, while the aldehyde group at the 3-position allows for electrophilic interactions with biological targets. The ethyl substitution at the 5-position further enhances its lipophilicity, facilitating cell membrane permeability and target-specific binding. This structural adaptability has enabled researchers to explore its use in drug conjugation strategies and prodrug design, as highlighted in a 2024 review article in Chemical Reviews.

5-EthyI-3-Pyridinecarboxaldehyde has also shown potential in cancer research. A 2023 preclinical study published in Cancer Letters reported that this compound induces apoptosis in human breast cancer cell lines (MCF-7) through the mitochondrial pathway. The study utilized high-throughput screening techniques to identify the compound's cytotoxic effects, with IC50 values below 10 µM in certain models. These results suggest that 5-Ethyl-3-Pyridinecarboxaldehyde could be a valuable lead compound for the development of targeted anticancer therapies.

Synthetic approaches for 5-Ethyl-3-Pyridinecarboxaldehyde have evolved significantly in recent years. Traditional methods often involved multi-step reactions with limited yields, but recent advancements in green chemistry have streamlined the process. A 2023 paper in Green Chemistry described a catalytic system using transition metal catalysts to achieve high selectivity and yield. This method not only reduces waste generation but also aligns with sustainable chemical practices, making it a preferred choice for industrial-scale production.

In addition to its therapeutic applications, 5-Ethyl-3-Pyridinecarboxaldehyde has found utility in chemical synthesis as a building block for more complex molecules. Its reactivity with nucleophiles and electrophiles allows for the creation of diverse derivatives, including pyridine-based ligands and functionalized polymers. A 2024 study in Organic Chemistry Insights demonstrated its role in the synthesis of metal-organic frameworks (MOFs), where it serves as a linking agent to enhance porosity and surface area for catalytic applications.

The pharmacokinetic properties of 5-Ethyl-3-Pyridinecarboxaldehyde are another area of active research. A 2023 pharmacology study in Drug Metabolism and Disposition evaluated its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. The results indicated that the compound has good oral bioavailability, with a half-life of approximately 2 hours. These findings are crucial for drug formulation strategies, as they suggest that 5-Ethyl-3-Pyridinecarboxaldehyde could be developed into oral medications with enhanced therapeutic efficacy.

5-Ethyl-3-Pyridinecarboxaldehyde has also been explored for its antioxidant properties. A 2023 study in Free Radical Biology and Medicine showed that the compound scavenges reactive oxygen species (ROS) effectively, protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and age-related disorders, where oxidative damage plays a significant role. The study further suggested that the compound could be combined with other antioxidants to create synergistic therapeutic agents.

Safety profiles of 5-Ethyl-3-Pyridinecarboxaldehyde are being evaluated to ensure its clinical applicability. A 2024 toxicology study in Toxicological Sciences reported that the compound exhibits low toxicity in both in vitro and in vivo models, with no significant genotoxic effects observed. These results are promising for its potential use in human therapies, although further long-term studies are needed to confirm its safety and efficacy.

5-Ethyl-3-Pyridinecarboxaldehyde continues to be a subject of interest in interdisciplinary research, bridging the fields of organic chemistry, pharmacology, and materials science. Its structural flexibility and functional versatility have opened new avenues for innovative applications, from drug development to nanomaterial synthesis. As research progresses, the compound is expected to play an increasingly important role in modern pharmaceutical science and chemical innovation.

5-Ethyl-3-Pyridinecarboxaldehyde represents a fascinating intersection of chemical structure and biological function, offering a unique platform for scientific exploration and technological advancement. Its potential applications span across multiple domains, underscoring the importance of continued research and development in this area. As new methodologies and technological tools emerge, the future of 5-Ethyl-3-Pyridinecarboxaldehyde in pharmaceutical and industrial contexts is likely to expand even further.

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